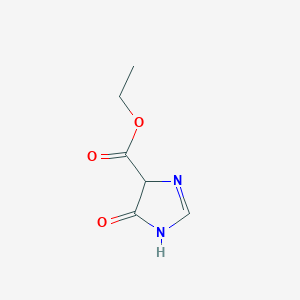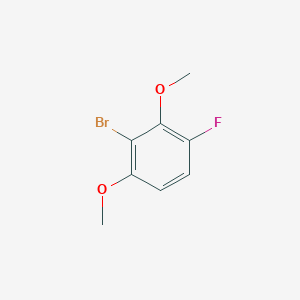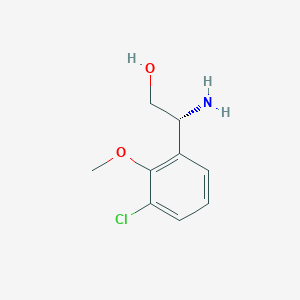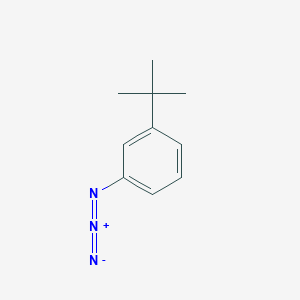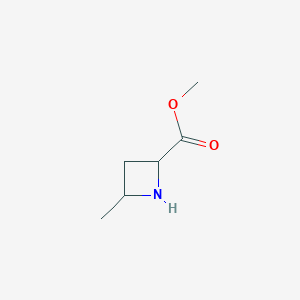
Methyl 4-methylazetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methylazetidine-2-carboxylate is a chemical compound with the molecular formula C6H11NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylazetidine-2-carboxylate typically involves the reaction of 4-methylazetidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methylazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Methyl 4-methylazetidine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-methylazetidine-2-carboxylate depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site, leading to altered enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-ethylazetidine-2-carboxylate
- Methyl 4-phenylazetidine-2-carboxylate
- Methyl 4-methylpyrrolidine-2-carboxylate
Uniqueness
Methyl 4-methylazetidine-2-carboxylate is unique due to its four-membered ring structure, which imparts distinct steric and electronic properties compared to its five-membered pyrrolidine analogs. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
methyl 4-methylazetidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-4-3-5(7-4)6(8)9-2/h4-5,7H,3H2,1-2H3 |
Clé InChI |
JZZZAICSBVLATB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)
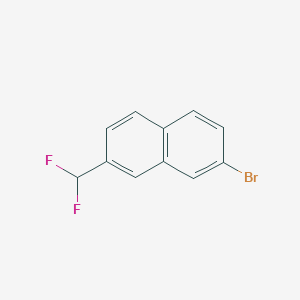
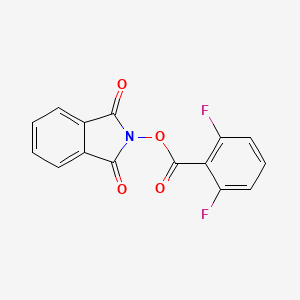
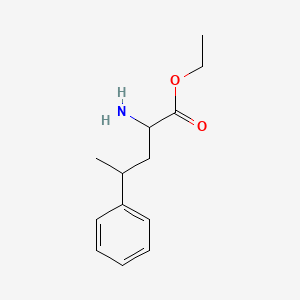
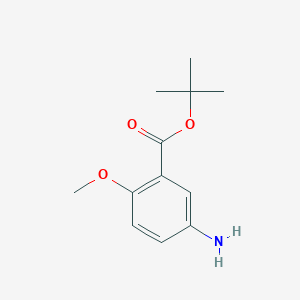
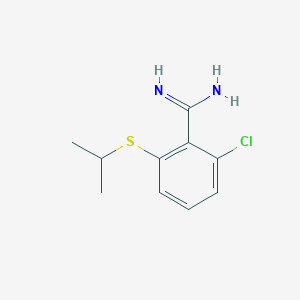
![7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)

amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
